GNA002

EZH2 degradation covalent inhibitor H3K27Me3

Researchers needing to differentiate EZH2 protein loss from catalytic blockade face limited tool compounds. GNA002 solves this via covalent binding to Cys668, triggering CHIP-mediated degradation. - **Mechanism:** Eliminates full EZH2 protein (not just catalytic activity); IC50 = 1.1 µM against EZH2. - **Application:** Ideal for resistance studies, non-catalytic scaffolding function exploration, and in vivo xenograft models (oral bioavailability). - **Supply:** Reliable sourcing for long-term dosing regimens.

Molecular Formula C42H55NO8
Molecular Weight 701.9 g/mol
Cat. No. B15585225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNA002
Molecular FormulaC42H55NO8
Molecular Weight701.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18?/t28-,32+,41+,42-/m1/s1
InChIKeyHJJVIXXMFVHPER-NEZSDZKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNA002 Compound Profile


GNA002 (CAS 1385035-79-9) is a highly specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in aggressive cancers. Unlike canonical SAM-competitive inhibitors, GNA002 binds irreversibly to Cys668 within the EZH2 SET domain, triggering CHIP-mediated ubiquitination and proteasomal degradation of the EZH2 protein itself [1]. This distinct mechanism of action results in dual inhibition: suppression of H3K27 trimethylation (H3K27Me3) and elimination of non-catalytic scaffolding functions of EZH2, thereby reactivating PRC2-silenced tumor suppressor genes [1][2].

Covalent EZH2 degradation probe Cys668-mediated
Oral in vivo research use Xenograft models
Non-catalytic PRC2 function studies

GNA002: Unique Degradation Mechanism


Most clinically advanced EZH2 inhibitors (e.g., tazemetostat, GSK126) are reversible, SAM-competitive antagonists that block methyltransferase activity but do not alter EZH2 protein levels. This leaves intact the PRC2- and methyltransferase-independent oncogenic functions of EZH2, including transcriptional activation and protein scaffolding. GNA002 addresses this limitation by acting as a targeted covalent degrader: it not only eliminates enzymatic activity but also depletes the entire EZH2 protein, thereby terminating both canonical and non-canonical pathways [1]. Consequently, substitution with a conventional inhibitor would confound studies requiring complete ablation of EZH2 signaling or investigations into degradation-dependent synthetic lethality.

This compound
GNA002
Covalent Cys668 binding triggers CHIP-mediated EZH2 protein degradation
Substitute class
GSK126 / Tazemetostat
Reversible catalytic inhibition without reducing EZH2 protein abundance
Degradation outcome
Eliminates catalytic and scaffolding EZH2 functions; may alter PRC2 complex stability
Catalytic-only outcome
Only blocks methyltransferase activity; non-catalytic roles remain intact, changing pathway readouts

GNA002: Mechanism & Efficacy Evidence


EZH2 Protein Degradation vs. Inhibition Only

In Cal-27 head and neck cancer cells, both GNA002 and the SAM-competitive inhibitor GSK126 reduced H3K27Me3 levels after 48 hours of treatment. However, only GNA002 induced a significant, dose-dependent reduction in total EZH2 protein abundance; GSK126 had no detectable effect on EZH2 protein levels [1]. This differential activity demonstrates that GNA002 functions as a bona fide degrader, whereas GSK126 acts solely as an enzymatic inhibitor.

EZH2 Degradation vs. GSK126
Head-to-head
GNA002 reduced EZH2 protein; GSK126 did not
Supports degradation-specific pathway study fit
48 h incubation in Cal-27 cells; immunoblotting
EZH2 degradation covalent inhibitor H3K27Me3

In Vivo Efficacy vs. Cisplatin in Xenografts

GNA002 exhibits potent antiproliferative activity in MV4-11 acute myeloid leukemia cells with an IC50 of 0.070 μM following 72-hour exposure [1]. In contrast, the EZH2 inhibitor GSK126 demonstrates an IC50 of 0.40 μM in the same cell line under comparable conditions when used as a monotherapy [2]. This represents an approximately 5.7-fold greater potency for GNA002 in this cellular context.

In Vivo Tolerability vs. Cisplatin
Head-to-head
<10% body weight loss vs >20% with cisplatin
Reported tolerability endpoint context
Cal-27 xenograft; GNA002 100 mg/kg p.o. daily vs cisplatin 5 mg/kg i.p. weekly
antiproliferative leukemia MV4-11

On-Target Mechanism via Cys668 Binding

In a Cal-27 head and neck cancer xenograft model, oral administration of GNA002 (100 mg/kg, q.d.) significantly reduced tumor volume to a similar extent as intraperitoneal cisplatin (5 mg/kg, q.w.) [1]. Critically, cisplatin treatment caused a significant decrease in mouse body weight, whereas GNA002 had no adverse effect on body weight, indicating a more favorable tolerability profile [1].

Cys668 Binding Specificity
Head-to-head
GNA002 inhibited WT EZH2 cells, not C668S mutant
Supports on-target mechanism interpretation
UMSCC-12 cells; 1 µM treatment; anchorage-independent growth assay
xenograft in vivo efficacy tolerability

Covalent Cys668 Binding vs. Non-Covalent Inhibitors

GNA002 covalently binds to the Cys668 residue of the EZH2 SET domain, as demonstrated by a mass shift of 631.4 Da in LC-MS assays [1]. Functional specificity was validated using the non-GNA-interacting C668S mutant: GNA002 (1 μM) suppressed anchorage-independent growth of wild-type EZH2-expressing UMSCC-12 cells but had no effect on C668S mutant-expressing cells over 6 weeks [1]. Similarly, in xenograft studies, GNA002 inhibited tumor growth only in wild-type EZH2 tumors, not in C668S tumors [1].

Covalent Binding Confirmation
Method context
Mass spectrometry confirmed Cys668 covalent bond
Supports covalent inhibitor characterization
HEK293 cells; Flag-EZH2 transfection; ubiquitination assay
covalent binding Cys668 mutant rescue

Broad In Vivo Antitumor Activity

GNA002 is a synthetic derivative of gambogenic acid (GNA) designed to improve target engagement. Computational modeling and experimental binding assays confirm that GNA002 binds EZH2 more strongly than GNA [1]. Consequently, GNA002 was selected as the lead compound for all subsequent mechanistic and functional studies due to its superior potency as an EZH2-interacting agent [1].

Broad Xenograft Activity
Cross-study
Tumor suppression in Cal-27, A549, Daudi, Pfeiffer models
Supports multi-model xenograft research fit
Oral 100 mg/kg daily; diverse solid tumor histologies
derivative optimization structure-activity relationship covalent inhibitor

GNA002: Research Applications


EZH2 Degradation in Epigenetics

When the research objective is to eliminate both enzymatic and scaffolding roles of EZH2, GNA002 is the reagent of choice. Conventional EZH2 inhibitors such as GSK126 or tazemetostat only block methyltransferase activity, leaving non-catalytic interactions intact. GNA002 degrades the entire EZH2 protein, making it essential for dissecting PRC2-independent mechanisms or for testing synthetic lethality hypotheses where total loss of EZH2 function is required [1].

In Vivo Solid Tumor Xenograft Studies

In head and neck cancer xenograft models, GNA002 achieves tumor growth inhibition comparable to the frontline chemotherapeutic cisplatin but without the associated body weight loss [1]. This makes GNA002 a superior tool for chronic dosing regimens and for studies where the confounding effects of systemic toxicity must be minimized. It is particularly well-suited for combination therapy experiments where an EZH2 degrader is paired with other agents that may themselves carry tolerability liabilities.

Drug Resistance & Combination Therapy

GNA002 exhibits sub-micromolar antiproliferative activity in leukemia cell lines such as MV4-11 (IC50 = 0.070 μM) [2]. Given that these cells are often resistant to enzymatic EZH2 inhibitors alone, GNA002 provides a validated chemical probe for exploring degradation-dependent cytotoxicity. Its covalent, irreversible mechanism may also circumvent resistance mechanisms that arise from sustained target inhibition.

EZH2 Dependency Validation in Cancer Cells

The availability of the C668S EZH2 mutant as a genetic control is a direct consequence of GNA002's covalent mechanism. Researchers can use isogenic cell lines expressing wild-type versus C668S EZH2 to definitively attribute observed phenotypes to on-target EZH2 engagement [1]. This level of mechanistic validation is not readily achievable with reversible inhibitors, making GNA002 an indispensable tool for rigorous target validation studies.

Application
Selection Property
Validation Focus
EZH2 degradation research
Covalent Cys668 binding profile
CHIP-mediated ubiquitination monitoring
In vivo xenograft studies
Oral exposure and tolerability endpoints
Tumor volume and body weight change review
Drug resistance pathway research
Irreversible EZH2 elimination mechanism
Resistance-mutation model-response context
EZH2 dependency validation
Sustained target engagement profile
Long-term CRISPR/RNAi rescue model fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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